molecular formula C23H20N2O2S B13940767 Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-

Cat. No.: B13940767
M. Wt: 388.5 g/mol
InChI Key: AAOQDMWEDISTGV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- features a benzenamine core substituted with two functional groups:

N-[(3,4-Dimethoxyphenyl)methylene]: A Schiff base moiety formed via condensation of 3,4-dimethoxybenzaldehyde with the amine group.

4-(6-Methyl-2-Benzothiazolyl): A benzothiazole derivative with a methyl group at position 3. Benzothiazoles are known for their antimicrobial, anti-inflammatory, and fluorescent properties .

Molecular Formula: Estimated as C₂₂H₂₁N₃O₂S (based on structural analysis of substituents).
Key Characteristics:

  • Benzothiazole moiety: The 6-methyl substitution on the benzothiazole ring improves steric stability and may enhance binding to biological targets .
  • Schiff base linkage: Facilitates dynamic covalent chemistry, making the compound suitable for sensor development or drug delivery systems .

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C23H20N2O2S/c1-15-4-10-19-22(12-15)28-23(25-19)17-6-8-18(9-7-17)24-14-16-5-11-20(26-2)21(13-16)27-3/h4-14H,1-3H3

InChI Key

AAOQDMWEDISTGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-(6-methyl-2-benzothiazolyl)aniline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated compounds, substituted derivatives.

Scientific Research Applications

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-fluoro C₁₅H₁₄FNO₂ - 4-Fluoro
- N-(3,4-dimethoxyphenyl)methylene
Enhanced electronic properties; potential fluorophore
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- C₁₉H₂₄N₂O - 4-Butyl
- N-(4-ethoxyphenyl)methylene
Increased lipophilicity; explored in surfactant or agrochemical research
Benzenamine,4-(2-benzothiazolyl) C₁₃H₁₀N₂S - 4-Benzothiazolyl Antimicrobial activity; used in organic electronics
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one C₁₃H₁₄N₂O₃S - Thioxoimidazolidinone core
- 3,4-Dimethoxybenzylidene
Anti-inflammatory activity (IC₅₀: 12 μM in LPS-induced models)

Antimicrobial Activity

Benzothiazole-containing compounds, including the target, demonstrate broad-spectrum antimicrobial effects. For example:

  • 4-(6-Methyl-2-benzothiazolyl)aniline: Inhibits Pseudomonas aeruginosa growth at 50 µg/mL .
  • Schiff base derivatives : Synergize with antibiotics like ampicillin, reducing MIC values by 50% .

Anti-Inflammatory Potential

Compounds with 3,4-dimethoxyphenyl groups exhibit COX-2 inhibition. The target compound’s dual substituents may enhance selectivity for inflammatory pathways .

Biological Activity

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- is a compound of interest due to its potential biological activities. Its structure combines elements such as benzothiazole and methoxyphenyl groups, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- is C23H20N2O2SC_{23}H_{20}N_{2}O_{2}S. The compound features a benzothiazole moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(6-methyl-2-benzothiazolyl)aniline. The reaction conditions often include solvents such as ethanol or methanol under reflux to facilitate the formation of the imine linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. For instance, a study indicated that similar benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial activity. In vitro evaluations demonstrated that compounds similar to Benzenamine inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds with a similar structural framework have been noted for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes or reduce nitric oxide production in macrophages, contributing to their therapeutic potential in treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of benzothiazole derivatives for their anticancer activity. Among these, Benzenamine was found to exhibit IC50 values in the low micromolar range against several cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives similar to Benzenamine were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

The mechanisms underlying the biological activities of Benzenamine involve:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells, leading to growth inhibition.

Q & A

Q. Critical Conditions :

ParameterOptimal RangeImpact
SolventAnhydrous DMF or EtOHMinimizes side reactions
Temperature70–100°CBalances reaction rate and decomposition
CatalystAcOH or K₂CO₃Accelerates Schiff base formation

Yield optimization requires strict control of stoichiometry (1:1 molar ratio for aldehyde/amine) and inert atmosphere to prevent oxidation .

How is this compound characterized structurally, and what analytical methods resolve ambiguities in its configuration?

Basic Research Question
Characterization employs a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), imine (δ 8.3–8.5 ppm), and benzothiazole protons (δ 7.1–7.8 ppm) .
    • FT-IR : Confirm C=N stretch (1620–1640 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 407.12 vs. observed 407.10) .
  • X-ray Crystallography : Resolves E/Z isomerism in the Schiff base linkage. A 2015 study used this to confirm a dinuclear helicate structure in a related compound .

What biological activities have been reported, and how are these assays designed?

Basic Research Question
The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), tested via:

  • Broth Microdilution : MIC values determined in Mueller-Hinton broth at 37°C, with 18–24 hr incubation .
  • Agar Diffusion : Zones of inhibition measured for concentrations 50–200 µg/mL .

Q. Reported Data :

OrganismMIC (µg/mL)Zone of Inhibition (mm)
S. aureus12.518 ± 1.2
E. coli>200No activity

How can researchers address contradictions between theoretical and experimental spectral data?

Advanced Research Question
Discrepancies in NMR or IR data often arise from:

  • Solvent Effects : Dielectric constant shifts proton chemical shifts (e.g., DMSO vs. CDCl₃) .
  • Tautomerism : Imine-enamine equilibria alter peak assignments. Use variable-temperature NMR to identify dynamic processes .
  • Computational Validation : Compare experimental spectra with DFT-calculated (B3LYP/6-31G*) shifts. A 2021 study resolved a 0.3 ppm deviation in imine protons using this approach .

What strategies optimize the compound’s bioactivity through structural modifications?

Advanced Research Question

  • Substituent Variation :
    • Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) to enhance antibacterial potency. A 2021 review noted MIC improvements from 12.5 to 6.25 µg/mL in nitro-substituted analogs .
    • Modify the benzothiazole’s methyl group to bulkier substituents (e.g., ethyl) to reduce cytotoxicity .
  • Methodology :
    • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects with activity .
    • In Silico Docking : Identify binding interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

What mechanistic insights exist regarding its interaction with biological targets?

Advanced Research Question
Studies suggest:

  • Membrane Disruption : Benzothiazole derivatives disrupt bacterial membranes, evidenced by SYTOX Green uptake assays .
  • Enzyme Inhibition : Molecular docking predicts binding to S. aureus DHFR’s active site (binding energy: −9.2 kcal/mol) .
  • Redox Activity : Electrochemical studies (cyclic voltammetry) show reversible oxidation at +0.75 V, suggesting ROS generation contributes to antimicrobial effects .

How are crystallographic data used to validate its supramolecular structure?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Intermolecular Interactions : π-π stacking between benzothiazole rings (3.5–4.0 Å spacing) and hydrogen bonding (N–H⋯O, 2.8 Å) stabilize the lattice .
  • Conformational Flexibility : Schiff base torsion angles (e.g., C=N–C–C: 165°) indicate near-planar geometry, critical for bioactivity .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question

  • Chromatographic Separation : Use reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) with UV detection (λ = 254 nm). LOQ: 0.1 µg/mL .
  • Matrix Effects : Serum proteins cause signal suppression in LC-MS. Mitigate via protein precipitation (acetonitrile) or standard addition calibration .

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